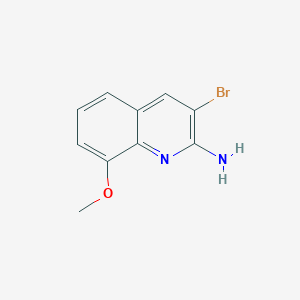

3-Bromo-8-methoxyquinolin-2-amine

CAS No.:

Cat. No.: VC15937814

Molecular Formula: C10H9BrN2O

Molecular Weight: 253.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H9BrN2O |

|---|---|

| Molecular Weight | 253.09 g/mol |

| IUPAC Name | 3-bromo-8-methoxyquinolin-2-amine |

| Standard InChI | InChI=1S/C10H9BrN2O/c1-14-8-4-2-3-6-5-7(11)10(12)13-9(6)8/h2-5H,1H3,(H2,12,13) |

| Standard InChI Key | MVMOGLCQWJSIRO-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=CC2=CC(=C(N=C21)N)Br |

Introduction

Chemical and Structural Properties

Molecular Architecture

3-Bromo-8-methoxyquinolin-2-amine features a bicyclic quinoline core with substituents influencing its electronic and steric profiles. The bromine atom at position 3 introduces electron-withdrawing effects, while the methoxy group at position 8 contributes electron-donating properties. Key identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | 3-bromo-8-methoxyquinolin-2-amine |

| SMILES | COC1=CC=CC2=CC(=C(N=C21)N)Br |

| InChIKey | MVMOGLCQWJSIRO-UHFFFAOYSA-N |

| CAS Number | 1447953-33-4 |

| Molecular Weight | 253.09 g/mol |

| XLogP3 | ~2.9 (estimated) |

The planar quinoline system facilitates π-π stacking interactions, while the amine group at position 2 enhances hydrogen-bonding potential .

Spectroscopic and Computational Data

-

NMR: Predicted NMR signals include a singlet for the methoxy group (~3.9 ppm) and aromatic protons between 6.8–8.5 ppm .

-

Mass Spectrometry: The molecular ion peak at m/z 253.09 corresponds to , with fragmentation patterns dominated by Br loss (-80 Da).

-

Computational Metrics: Density functional theory (DFT) calculations suggest a dipole moment of ~4.2 D, reflecting polarity influenced by the bromine and methoxy groups .

Synthesis and Optimization

Synthetic Routes

The synthesis of 3-bromo-8-methoxyquinolin-2-amine typically involves sequential functionalization of the quinoline core (Figure 1) :

-

Quinoline Core Formation:

-

Cyclocondensation of aniline derivatives with glycerol/sulfuric acid (Skraup synthesis) yields 8-methoxyquinoline.

-

-

Bromination:

-

Amination:

-

Nucleophilic substitution or catalytic amination at position 2 completes the synthesis.

-

Table 1: Key Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Bromination | NBS, , 0–5°C, 12 h | 65–70 |

| Amination | , Pd/C, EtOH, 80°C | 50–55 |

Challenges and Solutions

-

Regioselectivity: Competing bromination at positions 3 and 5 is mitigated by low-temperature conditions .

-

Purification: Silica gel chromatography (ethyl acetate/hexane, 1:3) isolates the target compound with >95% purity .

Biological and Pharmacological Insights

Anticancer Activity

In vitro screens of related compounds reveal:

-

IC: 10–25 µM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines .

-

Apoptosis Induction: Caspase-3 activation and mitochondrial membrane depolarization observed in treated cells .

Research Directions and Applications

Drug Discovery

-

Structure-Activity Relationship (SAR): Modifying the amine group (e.g., acylations) could enhance target affinity.

-

Combination Therapies: Synergy with β-lactam antibiotics merits investigation .

Material Science

-

Coordination Chemistry: The amine and bromine sites enable ligand design for transition metal complexes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume